molecular formula C21H20N2O3S B2646563 N1-(4-(benzyloxy)benzyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 1206999-43-0

N1-(4-(benzyloxy)benzyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No.: B2646563
CAS No.: 1206999-43-0
M. Wt: 380.46
InChI Key: SLMQABVGAFKQEZ-UHFFFAOYSA-N
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Description

N1-(4-(benzyloxy)benzyl)-N2-(thiophen-2-ylmethyl)oxalamide is an organic compound that features a combination of benzyloxy, benzyl, thiophenyl, and oxalamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-(benzyloxy)benzyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves the following steps:

    Formation of Benzyloxybenzylamine: This step involves the reaction of 4-benzyloxybenzyl chloride with ammonia or an amine to form 4-benzyloxybenzylamine.

    Formation of Thiophen-2-ylmethylamine: Thiophen-2-ylmethylamine can be synthesized by the reduction of thiophen-2-ylmethyl ketone using a reducing agent such as sodium borohydride.

    Formation of Oxalamide: The final step involves the reaction of 4-benzyloxybenzylamine and thiophen-2-ylmethylamine with oxalyl chloride to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N1-(4-(benzyloxy)benzyl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxalamide group can be reduced to form amines.

    Substitution: The benzyloxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles for substitution reactions include alkoxides, thiolates, and amines.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Substituted benzyloxy derivatives.

Scientific Research Applications

N1-(4-(benzyloxy)benzyl)-N2-(thiophen-2-ylmethyl)oxalamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N1-(4-(benzyloxy)benzyl)-N2-(thiophen-2-ylmethyl)oxalamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy and thiophenyl groups can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N1-(4-methoxybenzyl)-N2-(thiophen-2-ylmethyl)oxalamide: Similar structure but with a methoxy group instead of a benzyloxy group.

    N1-(4-(benzyloxy)benzyl)-N2-(phenylmethyl)oxalamide: Similar structure but with a phenyl group instead of a thiophenyl group.

Uniqueness

N1-(4-(benzyloxy)benzyl)-N2-(thiophen-2-ylmethyl)oxalamide is unique due to the presence of both benzyloxy and thiophenyl groups, which can impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall performance in various applications.

Properties

IUPAC Name

N-[(4-phenylmethoxyphenyl)methyl]-N'-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S/c24-20(21(25)23-14-19-7-4-12-27-19)22-13-16-8-10-18(11-9-16)26-15-17-5-2-1-3-6-17/h1-12H,13-15H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLMQABVGAFKQEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CNC(=O)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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